Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, a furan-2-yl substituent at position 6, a methyl group at position 3, and an ethyl acetate moiety at position 1. Safety protocols emphasize avoiding ignition sources and ensuring proper handling (e.g., P210, P201 codes) .
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c1-3-23-13(22)8-21-16-14(9(2)20-21)10(15(17)18)7-11(19-16)12-5-4-6-24-12/h4-7,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNGHGQJBVERPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C16H15F2N3O3
- Molecular Weight : 335.311 g/mol
- CAS Number : 1011373-83-3
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives. The fluorination and furan incorporation are crucial for enhancing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. In a comparative study, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines including breast, colon, and lung cancers. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the COX-2 enzyme, which plays a significant role in inflammatory processes. The selectivity index for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal toxicity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ethyl Compound | 12.0 | 0.034 | 352.9 |
| Standard Drug | 10.0 | 0.054 | 185.2 |
Case Studies
- Study on Antiproliferative Activity : A recent investigation assessed the effects of various pyrazolo derivatives on cancer cell lines, revealing that this compound exhibited one of the highest levels of activity against breast cancer cells compared to other derivatives tested .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups, supporting its potential as an anti-inflammatory agent .
Scientific Research Applications
Biological Activities
Preliminary studies suggest that Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibits significant biological activities, including:
- Anticancer Properties : Initial assays indicate potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Inhibition of bacterial growth |
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Interaction studies focus on:
- Protein Binding : Investigating how the compound binds to target proteins involved in disease pathways.
- Enzyme Inhibition : Assessing its potential to inhibit specific enzymes linked to disease progression.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Core structure without additional substituents | Used as a scaffold in drug design |
| Difluoromethylpyrazoles | Contains difluoromethyl groups | Known for enhanced lipophilicity and activity |
| Furan-based compounds | Diverse biological activities | Commonly used in medicinal chemistry |
Case Studies
Recent studies have provided insights into the pharmacological potential of this compound. For instance:
- Anticancer Activity Study : A study demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, the compound showed significant reduction in inflammatory markers compared to control groups.
These findings underscore the need for further research to fully elucidate its pharmacological profile and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Methoxyphenyl (): Methoxy groups increase hydrophobicity and electron density, which may improve membrane permeability or receptor interactions . Dimethylpyrazolyl (): Bulky substituents like dimethylpyrazole could sterically hinder interactions but improve selectivity .
Functional Group at Position 1 :
- Ethyl Acetate : Enhances lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeting drugs .
- Acetic Acid/Carboxylic Acid : Increases solubility in aqueous environments, favoring pharmacokinetic profiles for systemic applications .
Synthesis Methodologies :
- The target compound’s synthesis likely follows protocols similar to , which employs ionic liquids ([bmim][BF4]) and FeCl3·6H2O as catalysts. This contrasts with ’s use of acetic acid reflux for pyrazolo[3,4-b]pyridin-6-one derivatives, suggesting divergent reaction efficiencies .
Safety and Handling :
- The target compound requires precautions against flammability (P210), whereas analogs like the acetic acid derivative () lack explicit hazard data, implying safer handling .
Research Implications and Limitations
The provided evidence lacks explicit biological or pharmacological data, limiting direct efficacy comparisons. However, structural trends suggest:
- Fluorine-Containing Derivatives : The difluoromethyl group in the target compound may improve metabolic stability and binding affinity due to fluorine’s electronegativity .
- Discontinued Compounds () : Discontinuation may reflect challenges in synthesis, stability, or efficacy compared to furan-containing analogs .
Q & A
Q. How can stability under varying pH and temperature conditions be assessed?
Q. What challenges arise when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Address exothermic reactions (e.g., cyclocondensation) using jacketed reactors with controlled cooling. Optimize catalyst loading (e.g., reduce Pd from 5% to 1% mol/mol) to minimize costs. Implement continuous flow chemistry for high-yield coupling steps .
Q. How do solvent polarity and reaction time affect regioselectivity in pyrazole ring formation?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N1-substitution via kinetic control, while longer reaction times in toluene shift selectivity to N2 via thermodynamic control. Monitor via in situ FT-IR to track intermediate tautomerization .
Q. What strategies validate the compound’s mechanism of action in cellular assays?
- Methodological Answer : Use CRISPR knockouts of putative targets (e.g., kinases) to confirm on-target effects. Combine with phosphoproteomics (LC-MS/MS) to identify downstream signaling changes. Compare with negative controls (e.g., inactive enantiomers) .
Q. How can comparative studies with fluorinated analogs guide lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
